
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzoxazaphosphorin ring system, which is a unique structural motif combining phosphorus, nitrogen, and oxygen atoms within a single ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyethylamine and phosphorus oxychloride.
Formation of Intermediate: The reaction between 2-hydroxyethylamine and phosphorus oxychloride leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the benzoxazaphosphorin ring system.
Oxidation: The final step involves the oxidation of the compound to introduce the 2-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be employed to modify the oxidation state of the phosphorus atom.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen functionalities, while reduction may produce compounds with lower oxidation states.
Applications De Recherche Scientifique
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: A compound used in the production of polyethylene terephthalate (PET) and other polymers.
Bis(2-hydroxyethyl)amine: A simpler compound with similar functional groups but lacking the benzoxazaphosphorin ring system.
Uniqueness
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide is unique due to its complex ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
156454-79-4 |
|---|---|
Formule moléculaire |
C11H15N2O5P |
Poids moléculaire |
286.22 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]-2-oxo-3H-1,3,2λ5-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C11H15N2O5P/c14-7-5-13(6-8-15)19(17)12-11(16)9-3-1-2-4-10(9)18-19/h1-4,14-15H,5-8H2,(H,12,16,17) |
Clé InChI |
HGBPTUARXOAZJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NP(=O)(O2)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


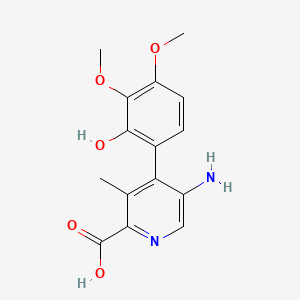
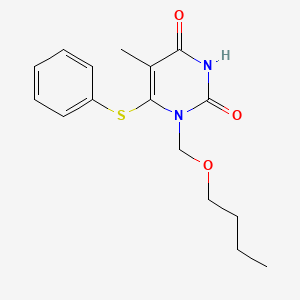
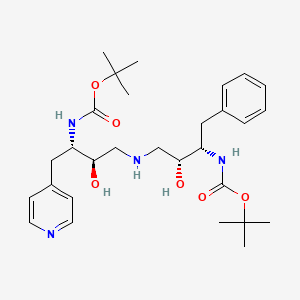



![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)

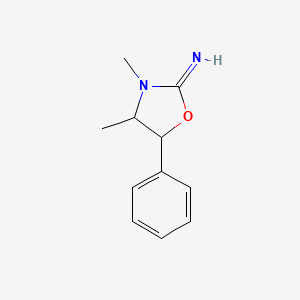

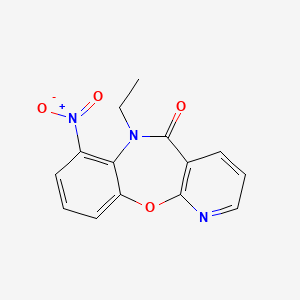
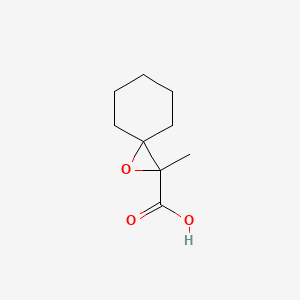
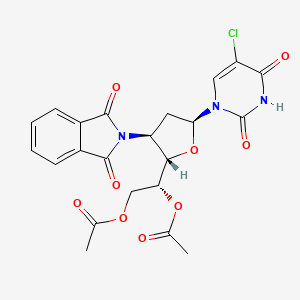
![2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one](/img/structure/B12788222.png)
